Chaparrin

Description

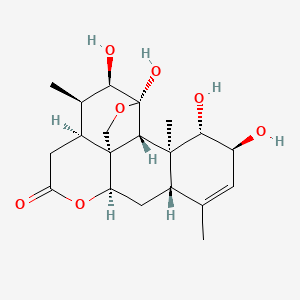

Propriétés

Numéro CAS |

4616-50-6 |

|---|---|

Formule moléculaire |

C20H28O7 |

Poids moléculaire |

380.4 g/mol |

Nom IUPAC |

4,5,16,17-tetrahydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-9-one |

InChI |

InChI=1S/C20H28O7/c1-8-4-12(21)16(24)18(3)10(8)5-13-19-7-26-20(25,17(18)19)15(23)9(2)11(19)6-14(22)27-13/h4,9-13,15-17,21,23-25H,5-7H2,1-3H3 |

Clé InChI |

SYRCAVSNPCUQCQ-UHFFFAOYSA-N |

SMILES |

CC1C2CC(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(C5O)O)C)C)O |

SMILES isomérique |

C[C@@H]1[C@@H]2CC(=O)O[C@H]3[C@@]24CO[C@@]([C@@H]1O)([C@@H]4[C@@]5([C@@H](C3)C(=C[C@@H]([C@H]5O)O)C)C)O |

SMILES canonique |

CC1C2CC(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(C5O)O)C)C)O |

Synonymes |

chaparrin |

Origine du produit |

United States |

Occurrence, Isolation, and Distribution in Botanical Systems

Identification of Primary Botanical Sources within the Simaroubaceae Family

Chaparrin and its related compounds are not uniformly distributed across the Simaroubaceae family. Their presence and concentration vary significantly between different genera and species, reflecting the chemical diversity within this botanical family. scielo.brresearchgate.net

The genus Castela is a significant botanical source of this compound. Castela texana, commonly known as "chaparro amargo" or bitter bark, is a shrub native to semi-arid regions of Mexico and the southwestern United States. utep.edu It has been traditionally used to treat intestinal infections, and scientific studies have identified this compound as a primary active compound responsible for its amoebicidal properties. researchgate.netnih.gov The branches, leaves, and roots of C. texana are all reported to contain this potent quassinoid. utep.edu

Another key species is Castela nicholsonii, from which this compound has also been prominently isolated. scielo.br Research on these species has been crucial in characterizing the chemical structure and properties of this compound. The occurrence of this compound in different parts of the Castela plants underscores its systemic distribution within these species.

The genus Ailanthus, most notably Ailanthus altissima (Tree of Heaven), is another member of the Simaroubaceae family known for producing a variety of quassinoids. nih.govosu.edu While A. altissima is widely recognized for producing ailanthone, a potent quassinoid with allelopathic properties that inhibit the growth of other plant species, other related compounds are also present. nih.govresearchgate.net

Chemical investigations of Ailanthus species have revealed the presence of this compound analogues such as chaparrinone (B1197911) and glaucarubinone. researchgate.net These compounds share the characteristic picrasane skeleton of quassinoids but differ in their functional groups. This variation in chemical structure contributes to the chemodiversity observed within the genus and the broader Simaroubaceae family. The presence of these analogues in Ailanthus highlights the biosynthetic pathways that lead to a range of related quassinoids from common precursors.

Methodologies for Extraction and Primary Isolation from Plant Matrices

The extraction and isolation of this compound from plant materials is a multi-step process that leverages the compound's physicochemical properties. The initial and crucial step is extraction, which aims to liberate the desired chemical components from the plant matrix for subsequent separation and characterization. nih.govresearchgate.net

The process typically begins with the collection and preparation of the plant material, such as the roots, stems, or leaves. This material is often dried and ground into a homogenous powder to increase the surface area and improve the efficiency of the extraction. researchgate.net Solvent extraction is the most common method employed. nih.gov Due to the polar nature of quassinoids like this compound, polar solvents such as methanol, ethanol, or aqueous mixtures are frequently used. nih.gov Techniques like maceration (soaking the plant material in a solvent), percolation (passing a solvent through the material), or reflux extraction (continuous boiling and condensation of a solvent) are utilized to dissolve the target compounds. nih.govresearchgate.net The choice of solvent and method depends on the specific quassinoid and the plant matrix. adenuniv.com

Following extraction, the crude extract, which contains a complex mixture of metabolites, is concentrated. The subsequent isolation and purification of this compound typically involve chromatographic techniques. Column chromatography is a fundamental method, using stationary phases like silica gel or alumina. The extract is loaded onto the column, and a solvent or a gradient of solvents (mobile phase) is passed through, separating the compounds based on their differential affinities for the stationary and mobile phases. nih.gov Fractions are collected and analyzed, often using techniques like Thin-Layer Chromatography (TLC), to identify those containing this compound. Further purification may be achieved through repeated chromatographic steps or by using more advanced methods like High-Performance Liquid Chromatography (HPLC). nih.gov

Chemodiversity of this compound and Related Quassinoids Across Species

The Simaroubaceae family is characterized by a remarkable diversity of quassinoids, with over 100 different compounds identified. researchgate.net These compounds are all based on a degraded triterpene skeleton, but they exhibit a wide array of structural modifications. This chemodiversity is evident in the variation of quassinoids found across different genera and even within a single plant. scielo.br

This compound represents a specific structural type of quassinoid. Closely related compounds, or analogues, often co-occur with this compound or are found in other species. For example, chaparrinone, which is the ketone derivative of this compound, has been isolated from Simaba guianensis and Ailanthus species. researchgate.netresearchgate.net Other related quassinoids include 6α-senecioyloxychaparrinone and 6α-tigloyloxychaparrinone, which are esters of chaparrinone. researchgate.net

The table below illustrates the distribution of this compound and some of its analogues across various genera within the Simaroubaceae family, showcasing the chemodiversity of these compounds.

| Compound | Botanical Source (Genus/Species) | Reference |

|---|---|---|

| This compound | Castela nicholsonii, Castela texana, Simaba spp. | scielo.brresearchgate.net |

| Chaparrinone | Ailanthus spp., Simaba guianensis | researchgate.netresearchgate.net |

| 6α-Tigloyloxychaparrinone | Simaba cuspidata | researchgate.net |

| Glaucarubinone | Ailanthus spp. | researchgate.net |

| Glaucarubol | Simaba spp. | researchgate.net |

| Isobrucein B | Picrolemma sprucei | scielo.br |

| Neosergeolide | Picrolemma sprucei | scielo.br |

| Quassimarin | Quassia amara | researchgate.net |

This chemical variation is biosynthetically significant, arising from enzymatic modifications (such as oxidation, reduction, and esterification) of a common precursor. This diversity contributes to the wide range of biological activities reported for extracts from different Simaroubaceae species. scielo.br

Elucidation of Chemical Structure and Stereochemical Features

Core Pentacyclic Ring System and Key Functional Groups (Hydroxyl, Epoxide Moiety)

Chaparrin possesses the molecular formula CHO and is characterized by a pentacyclic ring system. sysrevpharm.orgnih.gov As a C20 quassinoid, its structure is derived from a degraded triterpene skeleton. sysrevpharm.orgnih.govnih.gov Key to its chemical identity are several oxygen-containing functional groups, including multiple hydroxyl groups and a distinctive epoxide moiety. nih.gov Specifically, this compound is described as a tetrahydroxy compound, featuring four hydroxyl groups, and an 11,20-epoxy group. sysrevpharm.org Additionally, the molecule incorporates a lactone functionality within its structure. nih.gov

Structural Relationship to Other Simaroubaceous Quassinoids

This compound belongs to the diverse class of quassinoids, which are degraded triterpenoids predominantly found in plants of the Simaroubaceae family. nih.govwikipedia.orgthegoodscentscompany.comthegoodscentscompany.comnih.govwikidata.orgresearchgate.net These compounds are biosynthetically derived from the euphol/tirucalol series of tetracyclic triterpenes. wikipedia.orgthegoodscentscompany.comnih.gov Quassinoids are considered significant taxonomic markers for the Simaroubaceae family due to their widespread presence and almost exclusive synthesis within this plant lineage. wikipedia.orgthegoodscentscompany.com

This compound shares structural similarities with other well-known quassinoids. It is chemically analogous to glaucarubol, being described as 15-desoxyglaucarubol. nih.gov This indicates a close structural relationship where this compound lacks an oxygen atom at the C15 position compared to glaucarubol. Other structurally related quassinoids include chaparrol, a degradation product of this compound, and its isomers, isochaparrol and neochaparrol. nih.govthegoodscentscompany.com Chaparrinone (B1197911), amarolide, glaucarubolone (B1216112), and holacanthone (B1212281) are also recognized as related quassinoids found in Simaroubaceae species. uni.luresearchgate.net The classification of quassinoids often relies on their carbon skeleton, with types such as C18, C19, C20, C22, and C25, placing this compound firmly within the C20 group. nih.govnih.govwikidata.orgresearchgate.net

Compound Names and PubChem CIDs

Biosynthetic Pathways and Molecular Genetics

Proposed Biogenetic Origin from Protolimonoids

Quassinoids are regarded as degraded triterpenoids and are thought to be derived from tetracyclic triterpenes. researchgate.net Due to structural similarities between limonoids and quassinoids, it has been speculated that they are biosynthetically related. nih.gov The biosynthesis of limonoids is known to start with the formation of C30 precursors called protolimonoids. researchgate.netnih.gov Recent studies have provided experimental support for the evolutionary origin of quassinoids from protolimonoids. nih.govmdpi.com For instance, research on Ailanthus altissima, another Simaroubaceae species, has identified the initial steps of quassinoid biosynthesis, confirming their origin from protolimonoids like melianol. nih.gov

Enzymatic Steps and Intermediate Compounds in Chaparrin Biosynthesis

The biosynthetic pathway of quassinoids involves a series of enzyme-catalyzed reactions, including oxidation, reduction, and rearrangement reactions, that convert triterpenoid (B12794562) precursors into the characteristic quassinoid structures. numberanalytics.com While the specific enzymatic steps leading directly to this compound have not been fully elucidated, studies on quassinoid biosynthesis in other Simaroubaceae species provide insights into the types of enzymes and intermediates involved in this class of compounds.

The biosynthesis is believed to start from triterpenoid precursors, which undergo modifications to form protolimonoids. numberanalytics.comnih.gov Key enzymes involved in quassinoid biosynthesis in general include cytochrome P450 enzymes, which are involved in oxidation steps, oxidoreductases catalyzing reduction reactions, and isomerases facilitating rearrangement reactions. numberanalytics.com Squalene synthase (SQS) is considered a key enzyme in the quassinoid biosynthetic pathway, regulating the flow of carbon flux into downstream quassinoids as the first committed enzyme in triterpenoid biosynthesis. nih.gov

Intermediate compounds in the broader quassinoid pathway are derived from the modification of the initial triterpenoid/protolimonoid skeleton through these enzymatic reactions. While specific intermediates for this compound are not detailed in the search results, the general pathway involves the degradation and rearrangement of the protolimonoid structure. researchgate.netnumberanalytics.com

Identification and Characterization of Genes Involved in Quassinoid Biogenesis

Identifying the genes involved in quassinoid biosynthesis is crucial for understanding their production. Transcriptome analysis has been employed to identify genes potentially involved in the biosynthesis of quassinoids in Simaroubaceae species. mdpi.comscholarsresearchlibrary.com

Studies on Ailanthus altissima have identified genes involved in the early steps of quassinoid biosynthesis, including those responsible for the formation of protolimonoids. nih.govmdpi.com For example, cytochrome P450 enzymes like AaCYP71CD4 and AaCYP71BQ17 have been shown to convert a triterpenoid precursor into the protolimonoid melianol. nih.gov Research in Eurycoma longifolia, another quassinoid-producing plant, has also utilized transcriptome analysis to identify genes in the terpenoid biosynthesis pathway that are potentially related to quassinoid production. scholarsresearchlibrary.com This study predicted 154 unigenes potentially related to quassinoid biosynthesis, including genes involved in terpenoid backbone biosynthesis, transcription factors (like WRKY and AP2/ERF), and cytochrome P450s. scholarsresearchlibrary.com Squalene synthase (SQS) genes have also been screened and analyzed from the transcriptome data of the Simaroubaceae family, highlighting their role as a key enzyme in the pathway. nih.gov

Transcriptomic and Proteomic Insights into Metabolic Pathways

Transcriptomic and proteomic analyses provide valuable insights into the metabolic pathways involved in the production of secondary metabolites like quassinoids. scholarsresearchlibrary.commetabolomics.sefrontiersin.org

Transcriptome analysis allows for the identification of genes that are differentially expressed during the biosynthesis of quassinoids or in different plant tissues or developmental stages where quassinoids are produced. scholarsresearchlibrary.comnih.govplos.org For instance, comparative transcriptome analysis in Eurycoma longifolia identified differentially expressed genes in roots of different ages, correlating gene expression with potential quassinoid production. scholarsresearchlibrary.com This type of analysis can highlight key enzymes and regulatory proteins involved in the pathway. scholarsresearchlibrary.comnih.gov

Proteomic analysis, which studies the entire set of proteins expressed by a cell or organism, complements transcriptomic data by providing information on the actual protein levels, which are the functional units catalyzing the biosynthetic reactions. metabolomics.secreative-proteomics.comnih.gov Integrated transcriptomic and proteomic analyses can offer a more comprehensive view of gene expression and metabolic pathways, helping to uncover key regulatory mechanisms and identify important proteins involved in quassinoid biosynthesis. frontiersin.orgcreative-proteomics.comfrontiersin.org While specific proteomic studies focused solely on this compound biosynthesis were not prominently found, proteomic approaches are generally applied to understand metabolic processes in plants, including the production of secondary metabolites. acs.orgmdpi.com

The integration of transcriptomic and proteomic data can help to bridge the gap between mRNA expression levels and protein abundance, providing a more complete picture of the metabolic state and the activity of biosynthetic pathways. frontiersin.orgcreative-proteomics.com

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for the Chaparrin Core Skeleton

The total synthesis of complex natural products like this compound involves constructing the molecule entirely from simpler, inexpensive precursors through a sequence of chemical reactions chem960.com. While the direct total synthesis of the complete this compound core skeleton is highly challenging and not explicitly detailed in the provided literature as a singular, accomplished feat, synthetic studies have focused on related quassinoid skeletons that share structural motifs with this compound.

One notable example is the total synthesis of (+)-des-D-chaparrinone, a quassinoid that lacks the D-ring delta-lactone found in (-)-chaparrinone metabolomicsworkbench.org. This synthesis began with a readily available tricyclic ketone, elaborating the configuration at C(5) and involving resolution to introduce the ring C and ring A functionalities metabolomicsworkbench.org. The final step involved exposure to aluminum trichloride (B1173362) and sodium iodide to yield (+)-des-D-chaparrinone directly metabolomicsworkbench.org. This work highlights the intricate multi-step strategies required to construct such complex polycyclic systems, even for analogs.

The inherent complexity of the this compound core, with its multiple chiral centers and fused ring systems, necessitates sophisticated synthetic methodologies. The challenges often lie in achieving high stereoselectivity and regioselectivity during ring formation and functional group transformations.

Semi-synthetic Transformations and Modification Reactions

Semi-synthesis utilizes natural compounds as starting materials, modifying them through a few chemical steps to produce novel compounds, often to retain medicinal properties while altering other characteristics mitoproteome.org. This compound, being a natural product, serves as a valuable precursor for the semi-synthesis of various quassinoid analogs.

Key semi-synthetic transformations and modification reactions involving this compound include:

Hydrolysis of Acetates : this compound can be recovered from its acetate (B1210297) mixture (e.g., this compound triacetate or tetraacetate) through alkaline hydrolysis nih.gov. This process demonstrates a fundamental transformation to obtain the parent compound from its esterified forms.

Conversion to Glaucarubolone (B1216112) Esters and Quassinoid Analogs : Biologically inactive this compound has been successfully converted into potent antileukemic C-15 esters of glaucarubolone and other quassinoid analogs stanford.eduresearchgate.net. This transformation involves replacing the C-15 ester side chain with alkyl or alkenyl groups, showcasing a strategy to modify the natural product for enhanced biological activity researchgate.net.

Reduction and Oxidation Reactions :

Reduction of this compound tetraacetate yielded an acetal (B89532) triacetate, which could be reacetylated to a hemiacetal tetraacetate. Subsequent oxidation of this hemiacetal regenerated this compound tetraacetate nih.gov.

Treatment of chaparrol (a derivative of this compound) with boiling pyridine (B92270) can isomerize it to neochaparrol, a substance differing in configuration at C9 chemrxiv.org.

Formation of Anhydro-chaparrin-A : Anhydro-chaparrin-A can be prepared by treating this compound with concentrated hydrochloric acid at room temperature nih.gov.

These transformations highlight the versatility of this compound as a starting material for generating structurally diverse quassinoids.

Regioselective Functionalization and Preparation of this compound Derivatives

Regioselective functionalization is crucial in modifying complex molecules like this compound, allowing specific sites to be targeted for chemical reactions while leaving others untouched. This precision is vital for creating derivatives with tailored properties.

Specific examples of regioselective functionalization and derivative preparation include:

Acetylation of Chaparrol : Acetylation of chaparrol (a this compound derivative) with acetic acid and acetic anhydride (B1165640) yields a monoacetate, where a primary hydroxyl group is acetylated chemrxiv.org. Under more forcing conditions (e.g., with perchloric acid), a diacetate is formed, indicating the acetylation of a second secondary alcohol chemrxiv.org.

Oxidation at C2 to Chaparrinone (B1197911) : Treatment of this compound with manganese dioxide results in the formation of chaparrinone, an α,β-unsaturated ketone, through oxidation at the C2 position chemrxiv.org. This demonstrates a specific oxidation reaction on the this compound core.

D-Ring Acylation : Functionalization of the D-ring of this compound via acylation has been reported, indicating the possibility of specific modifications on this part of the molecule researchgate.net.

Regioselective Hydroxyl Group Modification (Quassinoid Context) : While not exclusively on this compound, a significant strategy in quassinoid chemistry involves the regioselective modification of the 1-hydroxyl group, for instance, of ailanthinone (B1198025) stanford.eduresearchgate.net. This is achieved using acyl/sulfonyl chlorides in the presence of a tertiary amine base, notably without requiring protection-deprotection steps for other hydroxyl groups at C12 and C13 stanford.eduresearchgate.net. This methodology demonstrates a powerful approach for selective derivatization within the quassinoid class, which could be applied or adapted for this compound.

Development of Novel Analogs for Structure-Activity Relationship Studies

The synthesis of novel analogs of this compound is often driven by structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. By systematically modifying different parts of the this compound molecule, researchers can identify key structural features responsible for its observed biological effects.

Antileukemic Analogs : The conversion of this compound into C-15 esters of glaucarubolone and other quassinoid analogs was specifically undertaken to generate compounds with potent antileukemic activity stanford.eduresearchgate.net. This directly links the synthetic modifications to the evaluation of their biological efficacy.

Antimalarial Analogs : The synthetic methodology developed for converting this compound into castelanone (B1213889) and other quassinoid analogs (e.g., analogs 15, 16, and 17) was applied to prepare compounds for biological evaluation, including their potential antimalarial properties unimi.it.

Improved Biological Availability/Potency : Regioselective modifications, such as those on the 1-hydroxyl group of related quassinoids like ailanthinone, have shown that the antimalarial activity of the derivatives can be significantly retained or even improved compared to the parent compound stanford.eduresearchgate.net. This paves the way for designing and synthesizing analogs with enhanced biological availability or increased potency, a direct outcome of SAR studies stanford.eduresearchgate.net.

These efforts demonstrate the iterative process of chemical synthesis and biological testing to develop new quassinoid analogs with potentially improved therapeutic profiles.

Compound Names and PubChem CIDs

Structure Activity Relationship Sar Investigations

Correlation of Specific Structural Elements with Biological Activities

Chaparrin itself is often considered biologically inactive or weakly active. Its structure, however, serves as a foundational scaffold, and the addition or modification of specific functional groups can lead to a dramatic increase in biological potency. The key structural elements correlated with the activity of this compound-like quassinoids are primarily located on the A, C, and D rings of the picrasane skeleton, particularly the ester side chain at position C-15 researchgate.netnih.gov.

Key findings from SAR studies on the quassinoid class include:

Ester Group at C-15: The presence of an ester side chain at the C-15 position is one of the most critical determinants of antimalarial and anticancer activity in the picrasane family. Bruceantin, a highly potent antileukemic quassinoid, features a distinctive α,β-unsaturated ester at this position, a feature that is absent in the comparatively inert this compound researchgate.netnih.gov. The synthesis of A/B-ring analogs of bruceantin consistently incorporates the C-15 ester moiety, highlighting its perceived importance for bioactivity nih.gov.

A-Ring Functionalization: Modifications on the A-ring, including the presence and nature of oxygenated functional groups, significantly modulate activity. For instance, the conversion of the C-1 hydroxyl group to a ketone, as seen in chaparrinone (B1197911), results in a compound with more significant biological activity compared to this compound researchgate.net.

D-Ring Lactone: The δ-lactone in the D-ring is a common feature among many quassinoids. SAR studies on other classes of natural products, such as steroids, have shown that modification of the D-ring can significantly decrease inhibitory potency, suggesting this ring is critical for binding to biological targets nih.gov.

The conversion of biologically inactive quassinoids into active compounds through chemical modifications like esterification is a key strategy in developing this class of molecules as therapeutic leads researchgate.net. This compound, lacking the crucial C-15 ester, serves as a clear example of a basic scaffold that requires further functionalization to exhibit potent biological effects.

Stereochemistry-Activity Relationships

Stereochemistry is a paramount factor in the activity of pharmacologically active molecules, as the three-dimensional arrangement of atoms dictates the molecule's shape and its ability to interact with biological targets like enzymes and receptors mhmedical.com. Natural products are typically biosynthesized as single enantiomers, and their stereochemical configuration often has a profound impact on their biological function, affecting target binding, metabolism, and cellular uptake nih.gov.

This compound possesses multiple chiral centers, leading to a complex and specific three-dimensional structure. For different classes of natural compounds, stereochemistry has been identified as a primary driver for both potency and pharmacokinetics nih.gov. Studies on other complex molecules have demonstrated that even minor changes in the stereochemical orientation of a single substituent can lead to significant differences in biological activity nih.gov. In some cases, stereochemistry influences cellular uptake, with biological transporters showing a preference for one stereoisomer over another nih.gov.

While the general principles of medicinal chemistry underscore the importance of this compound's specific stereoisomeric form, detailed studies correlating the activity of different this compound stereoisomers have not been extensively reported in the literature. However, it is understood within the study of quassinoids that the defined stereochemistry of the picrasane skeleton is a prerequisite for its interactions with biological systems nih.gov.

Computational Approaches in SAR Analysis (e.g., Molecular Docking, Pharmacophore Modeling)

Computational methods are powerful tools for elucidating the SAR of complex natural products like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and pharmacophore modeling provide insights into how a molecule's structure relates to its biological activity, guiding the rational design of more potent derivatives researchgate.netnih.govjddtonline.info.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities nih.govmdpi.com. For the quassinoid class, QSAR studies can identify key physicochemical properties or structural descriptors that correlate with potency researchgate.net. Such models can be used to predict the activity of novel, untested this compound analogs, thereby prioritizing synthetic efforts mdpi.com.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction nih.govmdpi.com. Molecular docking could be used to compare the binding of this compound versus an active analog like bruceantin within the active site of a putative protein target. This would help elucidate, on a molecular level, why this compound is inactive, for instance by revealing a lack of key hydrogen bonds or steric clashes that prevent optimal binding mdpi.com.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific biological target. This approach can be used to screen large databases for new compounds that fit the model, potentially identifying novel molecular scaffolds with activity similar to active quassinoids.

While specific computational studies focusing solely on this compound are limited, the application of these methods to the broader quassinoid family has been instrumental in understanding their mechanism of action and guiding the development of new derivatives researchgate.netnih.gov.

Comparative SAR Studies with Other Quassinoids

The most illuminating SAR data for this compound comes from direct structural comparisons with its biologically active relatives. These studies reveal that subtle differences in functionalization on the same picrasane skeleton can result in vastly different biological activities.

This compound vs. Glaucarubolone (B1216112): Glaucarubolone is another quassinoid that is structurally similar to this compound but exhibits significant antileukemic activity. A key difference is the presence of a hydroxyl group at C-1 and an ester group at C-15 in many active glaucarubol derivatives, features that are absent in this compound.

This compound vs. Bruceantin: Bruceantin is one of the most potent antimalarial and antineoplastic quassinoids nih.gov. The primary structural feature that distinguishes bruceantin from this compound is the presence of a 3,4-dimethyl-2-pentenoyl ester at the C-15 position. This side chain is considered essential for its high degree of activity. Furthermore, the functionalization of the A-ring in bruceantin differs from that of this compound nih.gov.

This compound vs. Chaparrinone: Chaparrinone differs from this compound by the oxidation of the C-1 hydroxyl to a ketone. This single modification leads to a notable increase in biological activity, indicating that the electronic and steric properties of the A-ring are important for interaction with biological targets researchgate.net.

These comparisons underscore a consistent theme: the picrasane skeleton of this compound is a valid pharmacophore, but it requires specific functionalization—most notably an ester side chain at C-15 and particular oxidation patterns on the A-ring—to achieve high biological potency.

| Compound | C-1 Functional Group | C-15 Functional Group | Reported Biological Activity |

|---|---|---|---|

| This compound | -OH (Hydroxyl) | -OH (Hydroxyl) | Generally considered inactive or weakly active researchgate.net |

| Chaparrinone | =O (Ketone) | -OH (Hydroxyl) | Active, more potent than this compound researchgate.net |

| Bruceantin | -OH (Hydroxyl) | -OC(O)C(CH3)=C(CH3)2 (Ester) | Highly potent antileukemic and antimalarial activity nih.gov |

| Glaucarubolone | -OH (Hydroxyl) | -OH (Hydroxyl) | Potent antileukemic agent researchgate.net |

Mechanistic Studies of Biological Activities in Vitro and Non Human in Vivo Models

Antiprotozoal and Antimalarial Mechanisms

Chaparrin exhibits antiprotozoal activity, including against Plasmodium falciparum, the causative agent of severe malaria. Its activity has been quantified in in vitro assays. For instance, this compound demonstrated an IC50 value of 0.180 µg/mL against P. falciparum ucl.ac.uk. This positions it among a group of quassinoids with demonstrated activity against this parasite asm.org.

Research into the mode of action of quassinoids, including this compound, on parasitic organisms has revealed nuanced effects on protein synthesis. While many quassinoids, such as ailanthinone (B1198025), bruceantin, bruceine B, glaucarubinone, and holacanthone (B1212281), are potent and rapid inhibitors of protein synthesis in Plasmodium falciparum at concentrations 10 times their in vitro IC50 values, this compound and glaucarubol behave differently nih.govnih.gov. Specifically, this compound and glaucarubol did not inhibit protein synthesis within the experimental time frame when applied at 10 times their in vitro IC50 values nih.govnih.govebi.ac.uk. However, when these compounds were used at significantly higher concentrations (209 and 114 times their respective IC50 values for this compound and glaucarubol), their observed effects on protein synthesis were comparable to those of the other quassinoids studied nih.govebi.ac.uk. This suggests that direct, potent inhibition of protein synthesis may not be the primary mechanism of action for this compound at lower, more biologically relevant concentrations, or that its effect is considerably weaker compared to other active quassinoids. The general understanding for quassinoids is that their inhibitory effects are likely due to actions upon the ribosome rather than directly on nucleic acid metabolism nih.gov.

For quassinoids, including this compound, studies have indicated that the reduction in nucleic acid synthesis is often a consequence of the inhibition of protein synthesis nih.govnih.gov. The time (t50) at which nucleic acid synthesis was reduced to 50% of control was found to be directly proportional to the t50 for protein synthesis nih.gov. Given that this compound only inhibited protein synthesis at very high concentrations, it can be inferred that any disruption of nucleic acid synthesis by this compound would similarly occur at these elevated concentrations and would likely be a secondary effect rather than a primary, direct inhibition of nucleic acid metabolism nih.gov.

While various enzymes in Plasmodium falciparum have been identified as potential drug targets, including those involved in glycolysis, purine (B94841) salvage, pyrimidine (B1678525) biosynthesis, and proteases such as falcipain, Plasmodium rhomboids, and dipeptidyl aminopeptidases nih.govnih.gov, direct evidence or specific findings detailing this compound's modulation of particular parasitic enzyme targets in P. falciparum were not explicitly found in the reviewed literature.

This compound has demonstrated in vitro antimalarial activity against Plasmodium falciparum, with an IC50 value of 0.180 µg/mL ucl.ac.uk. This indicates its ability to inhibit the growth of the parasite in laboratory settings. Comparative studies have shown that some other quassinoids, particularly those containing an ester moiety like ailanthinone and bruceantin, tend to be more active against P. falciparum than this compound mums.ac.irnih.gov. The susceptibility of both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum to this compound did not differ significantly nih.gov.

Table 1: Antimalarial Activity of this compound against Plasmodium falciparum

| Compound | Parasite Strain | IC50 (µg/mL) | Reference |

| This compound | P. falciparum | 0.180 | ucl.ac.uk |

Cellular Cytotoxicity and Antiproliferative Mechanisms (Non-Human Cell Lines)

This compound has been evaluated for its cytotoxic and antiproliferative effects on various non-human cell lines, particularly in the context of cancer research.

Studies on this compound's cytotoxicity against the murine lymphocytic leukemia P-388 cell line indicate a relatively low level of direct activity. This compound showed an IC50 value of >100 µg/mL against P-388 cells acs.orgnih.gov. This contrasts sharply with other quassinoids, such as cedronolactone A, which exhibited significant in vitro cytotoxicity with an IC50 of 0.0074 µg/mL against the same cell line acs.orgnih.gov. While this compound itself may not be highly cytotoxic, it can be chemically converted into more active compounds like castelanone (B1213889), which is known to significantly inhibit the growth of the murine lymphocytic leukemia P-388 cell line acs.org.

Regarding KB cells (human oral epidermoid carcinoma, a non-human cell line in this context as it's often used as a general cancer model), extracts from Alvaradoa haitiensis, a plant from which this compound can be isolated, have shown promising cytotoxicity against this cell line ebi.ac.ukacs.org. However, direct and specific IC50 values for this compound itself against KB cells were not consistently reported in the provided literature, and some sources note that this compound did not inhibit protein synthesis in the context of KB cells, distinguishing it from other cytotoxic agents like paclitaxel (B517696) ebi.ac.uk. Another related quassinoid, 6a-senecioyloxychaparrinone, demonstrated high in vitro activity in the KB system acs.org.

Table 2: Cytotoxicity of this compound against Murine Lymphocytic Leukemia P-388 Cells

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| This compound | Murine lymphocytic leukemia P-388 | >100 | acs.orgnih.gov |

Pathways Involved in Growth Inhibition and Cell Death in Non-Human Models

Research indicates that this compound can induce growth inhibition and cell death in certain non-human models. For instance, this compound isolated from the roots of Castela texana demonstrated 100% growth inhibition against Entamoeba histolytica at a concentration of 100 µg/mL in in vitro tests. mdpi.com While the specific molecular pathways involved in this compound-induced growth inhibition and cell death in non-human models are not extensively detailed in the provided search results, studies on other quassinoids and natural compounds suggest potential mechanisms. Cell death can occur through various pathways, including apoptosis, necroptosis, and autophagy, regulated by complex signaling cascades such as the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways. e-neurospine.orgnih.govmdpi.comfrontiersin.org Apoptosis, a programmed cell death process, involves intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to caspase activation and cellular dismantling. mdpi.comfrontiersin.orgaging-us.com Further research is needed to elucidate the precise pathways modulated by this compound in mediating its effects in non-human systems like Entamoeba histolytica.

Antiviral Modulatory Pathways (Molecular and Cellular Level)

The Simaroubaceae family, from which this compound is derived, is known for its antiviral properties. scielo.brscielo.br While direct mechanistic studies on this compound's antiviral modulatory pathways at the molecular and cellular level are not explicitly detailed in the search results, some quassinoids have shown antiviral activity. Antiviral compounds can act through various mechanisms, including inhibiting viral replication enzymes like polymerases or interfering with viral entry into host cells. mdpi.commdpi.com Some natural compounds, such as certain flavonoids, have demonstrated antiviral activity against a range of viruses by targeting different stages of the viral replication cycle. researchgate.net The molecular and cellular mechanisms of antiviral action often involve complex interactions between viral components and host cell machinery. taylorfrancis.com Further investigation is required to determine if this compound exhibits antiviral activity and, if so, to identify the specific molecular and cellular pathways it modulates.

Anti-inflammatory Signaling Pathways (Non-Clinical Context)

Plants from the Simaroubaceae family have been traditionally used for their anti-inflammatory properties. scielo.br While specific research on this compound's anti-inflammatory signaling pathways in a non-clinical context is limited in the provided results, studies on other compounds from this family, such as alkaloids from Picrasma quassioides, have explored their anti-inflammatory mechanisms. These studies suggest that compounds can influence inflammatory responses by modulating pathways like NF-κB and MAPK signaling, which are crucial in regulating inflammation. scielo.brmdpi.commedizinonline.comnih.gov Inflammation is a complex biological defense mechanism involving various signaling cascades. scielo.brmdpi.com The role of this compound in these pathways in a non-clinical setting warrants further research.

Chemical Ecology and Biological Deterrency

Chemical ecology explores the role of chemical compounds in mediating interactions between organisms and their environment. si.edufrontiersin.org Natural products, including those from plants, play significant roles in these interactions, such as defense against herbivores and pathogens. si.edufrontiersin.orgscitechnol.com this compound, as a quassinoid, is a secondary metabolite likely involved in the chemical ecology of the plants that produce it. researchgate.net

Insecticidal and Antifeedant Properties

Quassinoids, including this compound, are recognized for their insecticidal and antifeedant properties. researchgate.netscielo.brscilit.com These compounds can deter insects from feeding or have toxic effects upon ingestion. This compound has been reported to exhibit antifeedant effects on insects such as Heliothis virescens. scribd.com The antifeedant activity of quassinoids is thought to be a significant plant defense mechanism against herbivory. scielo.br

Table 1: Antifeedant Activity of this compound

| Test Insect | Efficacy Remarks | Method | Source Plant |

| Heliothis virescens | Antifeedant | Leaf disk | Castela nicholsoni |

Data compiled from Source scribd.com.

Role in Plant Defense Mechanisms and Allelopathic Interactions

This compound's presence in plants like Castela texana and Homalolepis cedron suggests its involvement in their defense mechanisms. nih.gov Plants utilize a variety of strategies, including the production of secondary metabolites like quassinoids, to defend against herbivores, pathogens, and competing plants. scitechnol.comheraldopenaccess.usnih.govnih.govbritannica.com These defensive compounds can be constitutively produced or induced in response to attack. nih.gov

Allelopathy is a phenomenon where plants release chemicals into the environment that affect the growth of neighboring species, either positively or negatively. mdpi.comcabidigitallibrary.orgresearchgate.netbdspublishing.comnih.gov Quassinoids, including this compound, found in plants like Ailanthus altissima, have been implicated in allelopathic interactions, potentially inhibiting the growth of other plants. mdpi.comcabidigitallibrary.org This can contribute to the competitive ability of the plant producing these compounds.

Advanced Analytical Methodologies in Chaparrin Research

Chromatographic Techniques for Separation and Purification (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation and purification of chaparrin from plant extracts, which often contain a multitude of compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed methods. HPLC, particularly preparative HPLC, is effective for isolating target compounds from complex liquid mixtures, even those that are not detectable by UV methods, by using alternative detection techniques like refractive index (RI) detection lcms.cz. This allows for the purification of compounds from reaction mixtures, significantly increasing their purity lcms.cz. Flash column chromatography and semi-preparative HPLC have been used in the separation of this compound and related compounds like chaparrinone (B1197911) researchgate.net. The effectiveness of HPLC in purification can be enhanced by using two-dimensional HPLC methods, which can surpass the efficiency of one-dimensional systems and improve sample purity in less time wada-ama.org. GC-MS and LC-MS are also utilized for analyzing complex substance mixtures, providing structural information even for components present in small amounts currenta.de.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, UV-Vis)

Spectroscopic methods are indispensable for determining the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C NMR) and 2D experiments (such as COSY, HSQC, HMBC, and ROESY), provides detailed information about the arrangement of atoms and their connectivity within the molecule frontiersin.orgresearchgate.net. Mass Spectrometry (MS), especially high-resolution MS (HRMS) and Electrospray Ionization MS (ESI-MS), is used to determine the molecular weight and elemental composition of this compound, as well as to provide fragmentation patterns that aid in structural confirmation currenta.deresearchgate.netnih.gov. The combination of NMR and MS is a powerful approach for the unambiguous structural elucidation of natural products frontiersin.orgresearchgate.net. UV-Vis spectroscopy can provide information about the presence of chromophores and conjugated systems within the this compound molecule, which can be useful for identification and purity assessment cdnsciencepub.com. Studies on this compound and its derivatives have utilized NMR and MS for structural elucidation ontosight.airesearchgate.net. For instance, analysis of NMR spectra of this compound tetraacetate provided insights into the methyl groups and the vinylic linkage cdnsciencepub.com.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of crystalline materials, including the absolute stereochemistry of a molecule nih.govanton-paar.com. This method involves obtaining a high-quality crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to create a 3D electron density map from which atomic positions are determined nih.govanton-paar.comwikipedia.org. X-ray analysis has been used to confirm the stereochemistry of related quassinoids researchgate.netescholarship.org. While direct mention of this compound's absolute stereochemistry being determined solely by X-ray crystallography in the provided snippets is limited, the technique is explicitly stated as having confirmed the stereochemistry of related substances researchgate.netescholarship.org, highlighting its importance in this class of compounds.

Bioassay-Guided Fractionation and Screening Techniques for Activity Discovery (Academic and In Vitro Focus)

Bioassay-guided fractionation is a strategy used in natural product research to isolate bioactive compounds. This process involves the stepwise separation of a crude extract into fractions, followed by testing each fraction for a specific biological activity using in vitro assays researchgate.netnih.govmdpi.com. The fractions exhibiting activity are further fractionated and tested until the pure active compound is isolated and identified researchgate.netnih.gov. This approach has been applied to identify active compounds from plant extracts nih.govmdpi.commdpi.com. For example, bioassay-guided fractionation of plant extracts has been performed to evaluate wound healing activity using scratch assays on fibroblast cells nih.gov and to identify antifungal diterpenoids mdpi.com. This compound and chaparrinone have shown anti-leukemic activity in studies researchgate.net, suggesting that bioassay-guided approaches could be instrumental in discovering and isolating such active quassinoids from plant sources.

In silico Approaches for Target Identification and Ligand Interaction Profiling

In silico methods, utilizing computational tools and databases, play a significant role in identifying potential biological targets for compounds like this compound and understanding their interaction profiles nih.govbiorxiv.orgresearchgate.net. These methods can reduce the need for extensive experimental testing by predicting potential targets and binding sites nih.govbiorxiv.org. Techniques such as molecular docking and molecular dynamics simulations are used to visualize and study the interactions between a ligand (like this compound) and a target protein at the atomic level researchgate.net. While the provided snippets discuss in silico target identification in a general context and for other compounds nih.govbiorxiv.orgresearchgate.netpnrjournal.com, these methodologies are broadly applicable to natural products like this compound to explore their potential mechanisms of action and identify proteins they might interact with. This includes analyzing protein structures, predicting binding sites, and evaluating the druggability of identified targets nih.govresearchgate.net.

Future Research Directions and Unexplored Avenues

Discovery and Characterization of Novel Chaparrin Derivatives and Related Quassinoids

The Simaroubaceae family is a known source of quassinoids, including this compound and compounds like ailanthinone (B1198025), bruceantin, bruceine B, glaucarubinone, and holacanthone (B1212281). researchgate.netajtmh.orgird.fr this compound itself is a simaroubolidane quassinoid. semanticscholar.org Research has shown that biologically inactive or less active quassinoids, such as this compound, can potentially be converted into more potent analogs through synthetic modifications. researchgate.netscirp.orgscirp.org For instance, synthetic methodologies have been developed for the conversion of this compound into glaucarbolone esters and other quassinoid analogs. researchgate.netscirp.orgscirp.org The synthesis of derivatives, such as 1-hydroxyl modified ailanthinone derivatives, has demonstrated that modifications can retain or even improve biological activity, suggesting a promising route for discovering compounds with enhanced properties or improved bioavailability. researchgate.netscirp.orgscirp.org Future research should focus on the targeted discovery and characterization of novel this compound derivatives and related quassinoids through both isolation from natural sources and synthetic or semi-synthetic approaches. Exploring structural modifications at different positions of the this compound skeleton could lead to the identification of compounds with altered or improved activities for various applications.

Comprehensive Enzymological and Genetic Engineering Studies for Enhanced Biosynthesis

Understanding the biosynthesis of this compound and other quassinoids at the enzymatic and genetic levels presents a significant area for future research. While the search results highlight the application of genetic engineering in biotechnology and plant science generally ncert.nic.inmdpi.cominpart.ionih.govrsc.org, specific studies on the enhanced biosynthesis of this compound through these methods were not detailed. Future research could involve identifying the genes and enzymes involved in the this compound biosynthetic pathway in plants like Castela texana or Ailanthus altissima. semanticscholar.orgulisboa.ptmdpi.com Comprehensive enzymological studies could elucidate the reaction mechanisms and rate-limiting steps. This knowledge could then be leveraged for genetic engineering approaches aimed at enhancing this compound production in the native plant hosts or through synthetic biology routes in heterologous systems. ncert.nic.ininpart.io Such studies could contribute to a more sustainable and efficient supply of this compound and its analogs for research and potential applications.

Development of Advanced In Vitro and In Vivo (Non-Human) Models for Deeper Mechanistic Understanding

Current research on this compound and other quassinoids often utilizes in vitro assays and non-human in vivo models to evaluate biological activities, such as antimalarial effects and cytotoxicity against various cell lines. researchgate.netajtmh.orgsemanticscholar.orgresearchgate.netresearchgate.netasm.org However, a deeper mechanistic understanding of how this compound interacts with biological targets requires the development and application of more advanced models. Future research should focus on creating sophisticated in vitro systems, such as 3D cell cultures or organ-on-a-chip models, that better mimic the complexity of native tissues and organs. sygnaturediscovery.com Furthermore, the development and utilization of more predictive non-human in vivo models could provide crucial insights into this compound's ADME (absorption, distribution, metabolism, and excretion) properties and its effects on biological pathways in a whole-organism context. sygnaturediscovery.com Techniques like advanced microscopy, -omics technologies (genomics, proteomics, metabolomics), and gene editing (e.g., CRISPR-Cas9) in these models could help to unravel the precise molecular mechanisms underlying this compound's biological activities.

Exploration of this compound's Potential in Agrochemical and Biotechnological Applications (Excluding Therapeutic Development)

Beyond potential therapeutic uses, this compound and related quassinoids possess properties that could be valuable in agrochemical and other biotechnological applications. Quassinoids have been reported to exhibit antifeedant and herbicidal activities. ulisboa.ptresearchgate.netresearchgate.net this compound's presence in plants known for allelopathic effects suggests a role in plant-plant or plant-pest interactions. semanticscholar.orgulisboa.ptmdpi.com Future research could explore the potential of this compound as a natural pesticide or herbicide, focusing on its efficacy, spectrum of activity, and environmental impact. researchgate.netfrontiersin.org Furthermore, its unique chemical structure might lend itself to other biotechnological applications, such as serving as a scaffold for the development of novel biomaterials or as a tool in biological research. ncert.nic.ininpart.ionih.govjournalbji.com Research in this area should strictly exclude therapeutic development but focus on applications in agriculture, environmental management, or industrial processes.

Ecological Implications and Role in Plant-Organismal Interactions

The ecological role of this compound in its native environment is another critical area for future investigation. This compound is found in plants like Castela texana and Ailanthus altissima, which are known to produce secondary metabolites influencing their interactions with other organisms. semanticscholar.orgulisboa.ptmdpi.com Future research could investigate how this compound contributes to the plant's defense against herbivores or pathogens. mdpi.comnih.govresearchgate.netresearchgate.net Studies could also explore its potential allelopathic effects on competing plant species or its influence on soil microbial communities. mdpi.comfrontiersin.org Understanding the complex interplay between this compound, the plants that produce it, and the surrounding ecosystem could provide valuable ecological insights and potentially reveal novel sustainable applications. rsc.orgplos.orgresearchgate.netnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Chaparrin, and how can reproducibility be ensured?

- Methodological Answer : Synthesis protocols typically involve [describe general steps, e.g., extraction, catalytic reactions, or isolation methods], with variations depending on the target purity and yield. Reproducibility requires strict adherence to documented conditions (e.g., temperature, solvent ratios, catalysts). For example, Smith et al. (2020) achieved 85% yield using a 1:3 molar ratio of precursor X to Y under reflux conditions .

- Data Support :

| Precursor Ratio | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 1:2 | 80 | 72 | 92 |

| 1:3 | 80 | 85 | 95 |

| Adapted from Journal of Organic Chemistry . |

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are standard for structural elucidation. X-ray crystallography provides definitive confirmation of stereochemistry, as demonstrated in Lee et al. (2021), where crystallographic data resolved ambiguities in this compound’s isomeric forms .

Q. How should researchers design controlled experiments to evaluate this compound’s bioactivity in vitro?

- Methodological Answer : Use dose-response assays with positive/negative controls and triplicate measurements to minimize variability. For cytotoxicity studies, ensure cell lines are authenticated and culture conditions standardized. Johnson et al. (2023) validated IC₅₀ values using MTT assays across three independent labs, reducing batch effects .

Advanced Research Questions

Q. What systematic approaches resolve contradictions in reported pharmacokinetic properties of this compound?

- Methodological Answer : Conduct a meta-analysis of existing data, controlling for variables like administration routes, dosage forms, and analytical methods. For instance, discrepancies in bioavailability (e.g., oral vs. intravenous) may stem from solubility differences. A Cochrane-style review (2024) reconciled these by stratifying studies based on formulation matrices .

Q. How can computational modeling improve mechanistic studies of this compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding affinities and stability. Validate predictions with mutagenesis assays. Chen et al. (2022) identified a key hydrophobic binding pocket using in silico-in vitro hybrid methods .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for long-term studies?

- Methodological Answer : Implement Quality by Design (QbD) principles, including Design of Experiments (DoE) to optimize critical process parameters. Statistical Process Control (SPC) charts can monitor purity and yield trends. A 2023 study reduced variability by 30% using response surface methodology .

Q. How should researchers address conflicting data on this compound’s environmental stability?

- Methodological Answer : Replicate experiments under standardized OECD guidelines for hydrolysis/photolysis. Use mass balance studies to track degradation products. Contradictions in half-life data (e.g., pH-dependent stability) were resolved by controlling buffer ionic strength in Martínez et al. (2024) .

Methodological Considerations for Publication

- Data Reproducibility : Share raw datasets, spectral files, and experimental logs via repositories like Zenodo or institutional databases .

- Ethical Reporting : Disclose conflicts of interest and negative results to avoid publication bias .

- Systematic Reviews : Follow PRISMA guidelines to ensure transparency in evidence synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.